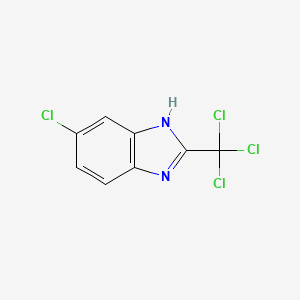

5-Chloro-2-(trichloromethyl)benzimidazole

Description

Significance of Halogenated Benzimidazole (B57391) Scaffolds in Modern Chemical Science

The incorporation of halogen atoms into the benzimidazole core is a critical strategy in modern chemical science, particularly in drug design and the development of new materials. nih.gov Halogenation can significantly alter the physicochemical properties of the parent molecule. For instance, the introduction of a chlorine atom, as seen in the 5-position of the target compound, can modulate electronic properties and enhance binding interactions with biological targets. Furthermore, the trifluoromethyl group (-CF₃), a close relative of the trichloromethyl group (-CCl₃), is known to increase lipophilicity and metabolic stability, properties that are highly desirable in pharmaceutical candidates.

The benzimidazole scaffold itself is adept at forming hydrogen bonds, π-π stacking interactions, and hydrophobic interactions, which allows its derivatives to bind effectively with a variety of macromolecules. nih.gov The addition of halogens, particularly in multiple positions, creates a unique electronic and steric profile that can lead to novel biological activities and applications. This has spurred extensive research into halogenated benzimidazoles for their potential as antimicrobial, anticancer, antiviral, and anthelmintic agents. nih.govnih.gov

Historical Context of Benzimidazole Research Relevant to Polychlorinated Analogues

The study of benzimidazole dates back to the late 19th century, with its first synthesis reported in 1872. researchgate.netresearchgate.net Since then, the development of synthetic methodologies for benzimidazole derivatives has been a major focus for organic chemists. researchgate.net Early methods often involved the condensation of o-phenylenediamines with carboxylic acids or their derivatives. rsc.org

The advent of modern synthetic techniques has enabled more complex substitutions, including the introduction of multiple halogen atoms. researchgate.net While the history of polychlorinated benzimidazoles specifically is not as extensively documented as that of compounds like polychlorinated biphenyls (PCBs), the general trajectory of organic synthesis in the 20th century shows a growing interest in creating molecules with tailored properties through halogenation. nih.govacs.org The synthesis of compounds like 5-Chloro-2-(trichloromethyl)benzimidazole represents the convergence of classical heterocyclic chemistry with modern approaches to creating highly functionalized molecules. The development of greener and more efficient synthetic routes continues to be an active area of research. researchgate.net

Current Research Landscape and Emerging Trends for this compound

Current research on this compound is centered on its unique chemical structure and potential applications as a specialized chemical intermediate and a subject of study in chemical biology. Detailed physicochemical properties of the compound have been well-characterized.

Physicochemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| CAS Number | 3584-66-5 | nih.govsigmaaldrich.comsigmaaldrich.com |

| Molecular Formula | C₈H₄Cl₄N₂ | nih.govsigmaaldrich.combldpharm.com |

| Molecular Weight | 269.94 g/mol | sigmaaldrich.comsigmaaldrich.com |

| IUPAC Name | 5-Chloro-2-(trichloromethyl)-1H-benzimidazole | nih.gov |

| Melting Point | 223-224 °C (decomposes) | sigmaaldrich.comsigmaaldrich.com |

| SMILES | C1=CC2=C(C=C1Cl)NC(=N2)C(Cl)(Cl)Cl | nih.gov |

| InChI Key | SIZGSKQSWJIWFP-UHFFFAOYSA-N | nih.govsigmaaldrich.com |

A notable investigation involving this compound explored its effect on the binding affinity between the human growth hormone (hGH) and the extracellular domain of its receptor (hGHbp). sigmaaldrich.comsigmaaldrich.com This type of research is crucial for understanding and potentially modulating protein-protein interactions, which are fundamental to many biological processes.

Emerging trends suggest that the compound is primarily utilized as a building block in organic synthesis. bldpharm.com Its reactive trichloromethyl group and chlorinated benzene (B151609) ring make it a versatile precursor for creating more complex benzimidazole derivatives. Research into related halogenated benzimidazoles, such as those with antifungal or anticancer properties, indicates potential future research directions for derivatives of this compound. researchgate.net

Interdisciplinary Research Perspectives on this compound

The interdisciplinary significance of this compound stems from the broad relevance of the benzimidazole scaffold. nih.gov

Medicinal Chemistry and Drug Discovery : Benzimidazoles are a cornerstone of many therapeutic agents. researchgate.netnih.gov While direct biological applications of this compound are not extensively reported, its structural features are of high interest. The study of its impact on the hGH-hGHbp interaction places it at the intersection of chemistry and biology, highlighting its potential as a tool compound to probe complex biological systems. sigmaaldrich.comsigmaaldrich.com Researchers are actively designing and synthesizing novel benzimidazole derivatives as inhibitors for various enzymes, such as human Pin1, which is implicated in cancer. nih.gov

Materials Science : Heterocyclic compounds, including benzimidazoles, are investigated for applications in organic electronics and polymer chemistry. The electronic properties conferred by the chlorinated aromatic system could be of interest for developing new materials with specific conductive or photophysical properties.

Synthetic Chemistry : The compound serves as a key intermediate in the synthesis of novel chemical entities. bldpharm.com The development of efficient and environmentally friendly methods to create and modify such polychlorinated heterocycles is an ongoing goal in green chemistry. researchgate.netrsc.org

Structure

3D Structure

Properties

IUPAC Name |

6-chloro-2-(trichloromethyl)-1H-benzimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4Cl4N2/c9-4-1-2-5-6(3-4)14-7(13-5)8(10,11)12/h1-3H,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SIZGSKQSWJIWFP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Cl)NC(=N2)C(Cl)(Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4Cl4N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10189375 | |

| Record name | 5-Chloro-2-(trichloromethyl)-1H-benzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10189375 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

269.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3584-66-5 | |

| Record name | 6-Chloro-2-(trichloromethyl)-1H-benzimidazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3584-66-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Chloro-2-(trichloromethyl)-1H-benzimidazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003584665 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3584-66-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=158057 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-Chloro-2-(trichloromethyl)-1H-benzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10189375 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-chloro-2-(trichloromethyl)-1H-benzimidazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.649 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 5-CHLORO-2-(TRICHLOROMETHYL)-1H-BENZIMIDAZOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H8R6YS3U8H | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Reaction Pathways of 5 Chloro 2 Trichloromethyl Benzimidazole

Established Synthetic Routes for 5-Chloro-2-(trichloromethyl)benzimidazole

Conventional synthetic methods for benzimidazole (B57391) derivatives have been well-established for decades. These routes often involve high temperatures, extended reaction times, and the use of strong acids or catalysts to facilitate the crucial cyclization step.

Cyclization Reactions Involving Substituted Phenylenediamines

The cornerstone of benzimidazole synthesis is the reaction between an o-phenylenediamine (B120857) and a carboxylic acid or its equivalent. For the synthesis of the target molecule, the specific starting material is 4-chloro-o-phenylenediamine. nih.gov This diamine possesses a chlorine substituent that will be at the 5-position in the final benzimidazole ring system.

The classical Phillips-Ladenburg synthesis involves the condensation of the substituted o-phenylenediamine with a suitable carboxylic acid under harsh conditions. In this case, reacting 4-chloro-o-phenylenediamine with trichloroacetic acid and heating in the presence of a dehydrating agent like polyphosphoric acid or 4M hydrochloric acid would lead to the formation of the desired product. researchgate.net The reaction proceeds through the initial formation of an N-acyl-o-phenylenediamine intermediate, which then undergoes intramolecular cyclization via the elimination of a water molecule to form the imidazole (B134444) ring.

Table 1: Reactants for the Synthesis of this compound via Phenylenediamine Cyclization

| Reactant 1 | Reactant 2 | Key Condition | Product |

| 4-Chloro-o-phenylenediamine | Trichloroacetic Acid | Acid catalyst (e.g., PPA, HCl), Heat | This compound |

Utilization of Trichloroacetic Acid Derivatives in Synthesis

To circumvent the often harsh conditions required when using trichloroacetic acid directly, more reactive derivatives can be employed. A notable example involves the use of methyl 2,2,2-trichloroacetimidate. This reagent readily reacts with o-phenylenediamines in a solvent like acetic acid at room temperature.

In this method, the reaction of 4-chloro-o-phenylenediamine with methyl 2,2,2-trichloroacetimidate would proceed via a cyclocondensation mechanism. This pathway is often more efficient and proceeds under milder conditions than the direct use of the corresponding carboxylic acid, leading to higher yields of the final benzimidazole product.

Role of Specific Catalysts in Conventional Synthesis

Catalysts are crucial in overcoming the activation energy barrier for the intramolecular cyclization step in conventional benzimidazole synthesis. Mineral acids such as hydrochloric acid (HCl) and dehydrating agents like polyphosphoric acid (PPA) are commonly used. sphinxsai.com These catalysts protonate the carbonyl group of the intermediate amide, making the carbon more electrophilic and susceptible to nucleophilic attack by the second amino group on the phenylenediamine ring.

In some cases, metal catalysts have also been employed to facilitate benzimidazole formation. While more commonly associated with cross-coupling reactions to form N-substituted benzimidazoles, certain copper catalysts can play a role in the intramolecular N-arylation process, although this is less common for the direct synthesis from phenylenediamines and carboxylic acids. rsc.org The choice of catalyst can significantly influence reaction time and yield.

Novel and Green Chemistry Approaches in this compound Synthesis

In response to the growing demand for environmentally benign chemical processes, green chemistry principles have been applied to the synthesis of benzimidazoles. chemmethod.comchemmethod.com These methods focus on reducing energy consumption, minimizing waste, and avoiding hazardous solvents and reagents.

Microwave-Assisted Synthetic Procedures for Benzimidazole Derivatives

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions. researchgate.net For the synthesis of benzimidazole derivatives, microwave irradiation offers significant advantages over conventional heating, including dramatically reduced reaction times (from hours to minutes), improved yields, and cleaner reaction profiles. ijprajournal.commdpi.comscilit.com

This technique can be applied to the condensation of 4-chloro-o-phenylenediamine with trichloroacetic acid or its derivatives. The reaction can often be performed under solvent-free conditions or using green solvents like water or ionic liquids, which aligns with the principles of green chemistry. mdpi.com The rapid and uniform heating provided by microwaves efficiently promotes the cyclization and dehydration steps, making it a highly effective method for producing compounds like this compound. ijprajournal.comarkat-usa.org

Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis of Benzimidazoles

| Parameter | Conventional Heating | Microwave Irradiation |

| Reaction Time | Several hours (e.g., 12 hrs) ijprajournal.com | Minutes (e.g., 5-10 min) ijprajournal.comscilit.com |

| Energy Input | High and inefficient | Efficient and targeted |

| Solvent Use | Often requires high-boiling, hazardous solvents | Can be performed solvent-free or in green solvents mdpi.com |

| Product Yield | Moderate (e.g., ~65%) ijprajournal.com | High to excellent (e.g., 94-99%) mdpi.comscilit.com |

| By-products | More likely | Often cleaner reactions |

Ultrasonic-Assisted Reaction Mechanisms in Benzimidazole Synthesis

Sonochemistry, the application of ultrasound to chemical reactions, provides another green alternative for synthesis. nih.gov The phenomenon of acoustic cavitation—the formation, growth, and implosive collapse of bubbles in a liquid—generates localized hot spots with extremely high temperatures and pressures. nih.gov This effect can significantly enhance reaction rates and yields.

In the context of synthesizing this compound, irradiating a mixture of 4-chloro-o-phenylenediamine and trichloroacetic acid with ultrasound can accelerate the condensation and cyclization. This method, similar to microwave assistance, often leads to shorter reaction times and higher yields compared to silent (non-sonicated) reactions. nih.gov The use of ultrasound is particularly effective for heterogeneous reactions and can be a valuable tool for creating complex heterocyclic systems under environmentally friendly conditions. researchgate.net

Catalyst-Free and Solvent-Free Methodologies for Benzimidazole Derivatives

In recent years, the principles of green chemistry have spurred the development of synthetic protocols that minimize or eliminate the use of hazardous substances. Catalyst-free and solvent-free methods for benzimidazole synthesis align with this philosophy, offering significant environmental and economic benefits. nih.gov

One notable approach involves the condensation of o-phenylenediamines with various carbonyl compounds under solvent-free conditions, often facilitated by simple grinding or heating. umich.edu For instance, the reaction of o-phenylenediamine with organic acids or aldehydes can be achieved by heating the mixture to around 140°C, resulting in good yields of the corresponding benzimidazole derivatives. umich.edu This method boasts high atom economy as it avoids the use of solvents and catalysts that would otherwise contribute to waste. umich.edu

Another innovative technique is the use of ball milling, a mechanochemical method that can drive reactions in the absence of a solvent. nih.govmdpi.com The milling of o-phenylenediamine with substrates like benzoic acid, aldehydes, or even urea (B33335) at a specific frequency and duration can produce benzimidazoles in high yields. nih.gov For example, milling o-phenylenediamine and benzaldehyde (B42025) can yield the product in up to 97% after 60 minutes. nih.gov

Furthermore, catalyst-free syntheses in sustainable solvents like ethanol (B145695) have been developed. These reactions can often proceed at room temperature, making them energetically favorable. bohrium.com The condensation of 1,2-phenylenediamine with 5-arylidenepyrimidine-2,4,6-(1H,3H,5H)-trione derivatives in refluxing ethanol is an example of a catalyst-free method that proceeds via the cleavage of a C=C double bond. benthamdirect.com A metal-free approach has also been reported for the synthesis of benzimidazoles in electrostatically charged microdroplets, which accelerates the reaction by orders of magnitude compared to bulk synthesis. rsc.org

These methodologies represent a significant step forward in the sustainable synthesis of benzimidazoles, offering advantages such as high yields, reduced reaction times, and the elimination of toxic byproducts and complex purification steps. umich.edubohrium.com

Atom Economy and Sustainability in Synthetic Design

Atom economy, a core principle of green chemistry, assesses the efficiency of a chemical reaction by measuring the proportion of reactant atoms that are incorporated into the desired product. youtube.comrsc.org The ideal reaction has an atom economy of 100%, meaning all reactant atoms are found in the final product, and no waste is generated. youtube.com This concept is crucial for designing sustainable synthetic pathways, particularly in the pharmaceutical and chemical industries where large-scale production is common. youtube.comrsc.org

Traditional multi-step syntheses often suffer from low atom economy due to the use of stoichiometric reagents and the generation of byproducts at each step. youtube.com In contrast, modern synthetic methods, such as one-pot reactions and catalyst-free approaches, are designed to maximize atom economy. umich.eduresearchgate.net For example, the one-pot synthesis of benzimidazole derivatives by condensing o-phenylenediamine with organic acids or aldehydes under solvent-free conditions demonstrates excellent atom economy. umich.edu

The development of catalytic systems, particularly those using earth-abundant and non-toxic metals like iron or cobalt, also contributes to more sustainable synthetic designs. researchgate.netorganic-chemistry.org These catalysts can facilitate reactions with high efficiency and selectivity, reducing the need for protecting groups and minimizing waste streams. researchgate.net For instance, a cobalt-catalyzed redox condensation of 2-nitroanilines and alcohols provides a sustainable route to benzimidazoles. researchgate.net

By prioritizing atom economy and employing sustainable practices, chemists can develop more environmentally benign and economically viable processes for the synthesis of valuable compounds like this compound.

Derivatization and Functionalization Strategies of the Benzimidazole Core

The versatility of the benzimidazole scaffold lies in its susceptibility to a wide range of chemical modifications. These functionalization strategies allow for the fine-tuning of the molecule's properties for various applications.

Electrophilic Substitution at the Benzimidazole Ring

The benzimidazole ring can undergo electrophilic aromatic substitution, although the reactivity is influenced by the existing substituents. The electron-withdrawing nature of the trichloromethyl group at the 2-position and the chlorine atom at the 5-position deactivates the benzene (B151609) ring towards electrophilic attack. However, under specific conditions, further substitution is possible. For the related compound, 5-Chloro-2-(trifluoromethyl)benzimidazole, nitration using a mixture of nitric acid and sulfuric acid occurs primarily at the 4- and 6-positions. This suggests that electrophilic substitution on this compound would likely follow a similar pattern, directing incoming electrophiles to the available positions on the benzene ring.

Nucleophilic Additions to the Trichloromethyl Group

The trichloromethyl group at the 2-position of the benzimidazole ring is a key site for nucleophilic attack. The three chlorine atoms are good leaving groups, making the carbon atom highly electrophilic. This reactivity can be exploited to introduce a variety of functional groups. For instance, reaction with nucleophiles can lead to the substitution of one or more chlorine atoms. While specific examples for this compound are not extensively detailed in the provided search results, the general reactivity of such groups is well-established in organic chemistry.

An expedient and efficient strategy for the synthesis of fused benzimidazoles involves the successive nucleophilic additions of benzimidazole derivatives to arynes under transition-metal-free conditions. rsc.orgdntb.gov.ua Another approach involves the nucleophilic addition of 2-aryl benzimidazoles to alkynyl bromides, followed by a palladium-catalyzed intramolecular C-H vinylation to produce benzo umich.edunih.govimidazo[2,1-a]isoquinolines. researchgate.net

Modifications at the N-H Position of the Benzimidazole Nitrogen

The nitrogen atom of the imidazole ring in benzimidazole is nucleophilic and can be readily functionalized. nih.gov The N-H proton is also acidic, allowing for deprotonation by a base to form an anion, which can then react with various electrophiles. ijdrt.com

Common modifications at this position include alkylation, arylation, and acylation. For example, N-alkylation can be achieved by reacting the benzimidazole with alkyl halides in the presence of a base. mdpi.com The synthesis of 1,2-disubstituted benzimidazole derivatives has been achieved by reacting 2-substituted benzimidazole precursors with different electrophile-releasing agents. nih.gov

Copper-Catalyzed Cross-Coupling Reactions in Benzimidazole Functionalization

Copper-catalyzed cross-coupling reactions have emerged as a powerful tool for the N-arylation of benzimidazoles. researchgate.net These reactions, often referred to as Ullmann-type couplings, allow for the formation of a C-N bond between the benzimidazole nitrogen and an aryl halide. researchgate.net The use of copper catalysts is advantageous due to their lower cost and toxicity compared to other transition metals like palladium. nih.gov

A variety of copper-based catalytic systems have been developed, often employing specific ligands to enhance reactivity and selectivity. researchgate.net For instance, the combination of a copper(I) source with a bidentate ligand in a solvent like DMSO has proven effective for the N-arylation of benzimidazoles with unactivated aryl bromides. researchgate.net Ligand-free copper-catalyzed methods have also been reported, further simplifying the reaction protocol. thieme-connect.com

These copper-catalyzed reactions can be used to synthesize a wide range of N-aryl benzimidazoles, which are important scaffolds in medicinal chemistry. nih.gov A domino C-N cross-coupling reaction promoted by a copper catalyst has been developed for the synthesis of 2-arylaminobenzimidazoles. nih.gov Furthermore, a tandem palladium/copper-catalyzed decarboxylative approach provides a route to benzoimidazo- and imidazophenanthridine skeletons. nih.gov

Mechanistic Investigations of Synthetic Transformations

The formation of the benzimidazole ring system, particularly with a trichloromethyl group at the 2-position and a chlorine substituent on the benzene ring, proceeds through a series of well-defined but complex reaction steps. The primary synthetic route involves the condensation of a substituted o-phenylenediamine with a trichloroacetic acid equivalent.

A plausible reaction pathway for the synthesis of 2-(trichloromethyl)benzimidazoles involves the reaction of an o-phenylenediamine with trichloroacetic acid or its derivatives. The reaction is typically acid-catalyzed. The initial step is the formation of an N-acylated intermediate, which then undergoes cyclization via intramolecular nucleophilic attack of the second amino group onto the carbonyl carbon. Subsequent dehydration leads to the formation of the benzimidazole ring.

Detailed computational studies on the synthesis of 2-(trichloromethyl)benzimidazoles have provided insights into the potential reaction intermediates and transition states. While specific studies on the 5-chloro derivative are not extensively documented, analogies can be drawn from related systems.

The reaction likely proceeds through the following key intermediates:

N-(4-chloro-2-aminophenyl)-2,2,2-trichloroacetamide: This is the initial product of the condensation between 4-chloro-o-phenylenediamine and a trichloroacetylating agent.

Tetrahedral Intermediate: Following the initial acylation, the intramolecular cyclization proceeds through a tetrahedral intermediate formed by the attack of the second amino group on the amide carbonyl carbon.

Protonated Dihydroxy Intermediate: Protonation of the hydroxyl groups in the tetrahedral intermediate facilitates the subsequent dehydration step.

The transition states in this reaction sequence are associated with the energy barriers for the acylation, cyclization, and dehydration steps. The rate-determining step can vary depending on the specific reaction conditions, such as the nature of the solvent and the catalyst used. Computational models, often employing density functional theory (DFT), can be used to calculate the energies of these transition states and elucidate the lowest energy reaction pathway.

Table 1: Postulated Intermediates in the Synthesis of this compound

| Intermediate Name | Chemical Structure | Role in Reaction |

| 4-Chloro-o-phenylenediamine | C₆H₇ClN₂ | Starting Material |

| N-(4-chloro-2-aminophenyl)-2,2,2-trichloroacetamide | C₈H₆Cl₄N₂O | Acylated Intermediate |

| Tetrahedral Cyclization Intermediate | C₈H₈Cl₄N₂O₂ | Product of Intramolecular Attack |

| Protonated Dihydroxy Intermediate | C₈H₉Cl₄N₂O₂⁺ | Precursor to Dehydration |

| This compound | C₈H₄Cl₄N₂ | Final Product |

Note: The structures in this table are simplified representations.

Kinetic studies provide quantitative information about the rates of the individual steps in a reaction mechanism. For the synthesis of this compound, kinetic analysis would involve monitoring the concentration of reactants, intermediates, and products over time under various conditions (e.g., temperature, catalyst concentration).

While specific kinetic data for the synthesis of this particular compound is scarce in the literature, general principles of benzimidazole formation kinetics can be applied. The rate of the initial acylation step is typically dependent on the nucleophilicity of the diamine and the electrophilicity of the trichloroacetylating agent. The subsequent cyclization and dehydration steps are often acid-catalyzed, and their rates would be influenced by the pH of the reaction medium.

Rate = k[4-chloro-o-phenylenediamine][trichloroacetylating agent][H⁺]ⁿ

where 'k' is the rate constant and 'n' is the order of the reaction with respect to the acid catalyst. The value of 'n' would provide insights into the role of the catalyst in the rate-determining step.

Table 2: Factors Influencing Reaction Kinetics

| Factor | Effect on Reaction Rate | Rationale |

| Temperature | Increases | Provides sufficient activation energy for the reaction to proceed. |

| Catalyst Concentration | Increases (up to a point) | Facilitates protonation and dehydration steps. Saturation kinetics may be observed at high concentrations. |

| Solvent Polarity | Variable | Can influence the stability of charged intermediates and transition states. |

| Substituent Effects | Electron-withdrawing groups on the diamine can decrease the rate of the initial nucleophilic attack. | The chlorine atom in 4-chloro-o-phenylenediamine reduces the nucleophilicity of the amino groups. |

The core structure of this compound is achiral. However, the synthesis of its derivatives can introduce stereocenters, leading to the formation of enantiomers or diastereomers. Stereochemical control in these synthetic transformations is crucial, particularly for pharmaceutical applications where different stereoisomers can exhibit distinct biological activities.

For instance, if a chiral substituent is introduced at the N-1 position of the benzimidazole ring, the resulting molecule will be chiral. The synthesis of such derivatives often requires the use of chiral starting materials, chiral catalysts, or chiral auxiliaries to achieve high stereoselectivity.

Example of Stereoselective Synthesis:

The alkylation of the N-1 position of this compound with a chiral electrophile would lead to a pair of diastereomers. The ratio of these diastereomers would depend on the steric hindrance around the nitrogen atom and the nature of the chiral electrophile.

Table 3: Common Chiral Moieties in Benzimidazole Derivatives

| Chiral Moiety | Point of Attachment | Potential for Stereoisomers |

| Chiral Alkyl Group | N-1 position | Enantiomers/Diastereomers |

| Chiral Amine | 2-position (via substitution of the trichloromethyl group) | Enantiomers/Diastereomers |

| Chiral Carboxylic Acid | Functionalization of the benzene ring | Enantiomers/Diastereomers |

The characterization of these stereoisomers typically involves techniques such as chiral chromatography (e.g., HPLC with a chiral stationary phase) and polarimetry. The absolute configuration can be determined using X-ray crystallography or by correlation with known compounds.

Mechanistic Insights into the Biological Activity of 5 Chloro 2 Trichloromethyl Benzimidazole Analogues

Molecular Target Identification and Validation in Cellular Systems

The biological effects of 5-Chloro-2-(trichloromethyl)benzimidazole analogues are rooted in their interactions with specific cellular components. Research has identified key molecular targets, including enzymes essential for DNA maintenance and various proteins involved in cell signaling.

Benzimidazole (B57391) derivatives have been widely recognized for their ability to target DNA topoisomerases, enzymes that are critical for managing the topological state of DNA during replication, transcription, and chromosome segregation. nih.govresearchgate.net These compounds often function as topoisomerase inhibitors, which are categorized into two main types: topoisomerase poisons and catalytic inhibitors. Topoisomerase poisons, such as certain benzimidazole-triazole derivatives, act by stabilizing the transient covalent complex formed between the topoisomerase enzyme and the cleaved DNA strand. acs.orgnih.gov This action prevents the re-ligation of the DNA break, leading to an accumulation of DNA strand breaks and ultimately triggering cell death. acs.org

In contrast, catalytic inhibitors prevent the enzyme from cleaving DNA in the first place, for instance by blocking the binding of the enzyme to DNA. acs.org Studies on various benzimidazole analogues have demonstrated their potent inhibitory effects. For example, a series of benzimidazole-triazole derivatives showed strong inhibitory activity against topoisomerase I, with some compounds exhibiting IC₅₀ values in the low micromolar range, comparable to or even better than standard drugs like doxorubicin. acs.orgnih.gov Molecular docking studies suggest that these compounds can bind effectively within the active site of the enzyme and interact with the DNA substrate, indicating a dual inhibitory action. acs.org Another analogue, 2-(3,4-dimethoxyphenyl)-5-[5-(4-methylpiperazin-1-yl)-1H-benzimidazol-2-yl]-1H-benzimidazole (DMA), was identified as a selective inhibitor of both human and E. coli DNA topoisomerase I. nih.gov

| Compound | Target Cell Line | IC₅₀ (µM) | Reference |

|---|---|---|---|

| Compound 4b (benzimidazole-triazole derivative) | A549 | 7.34 ± 0.21 | acs.org |

| Compound 4h (benzimidazole-triazole derivative) | A549 | 4.56 ± 0.18 | acs.org |

| Doxorubicin (Standard) | A549 | 12.420 ± 0.5 | acs.org |

| Hoechst 33342 (Standard) | - | 0.422 ± 0.02 | acs.org |

The activity of benzimidazole analogues extends to the modulation of fundamental cellular processes like DNA replication and protein synthesis. The antiviral agent 2-bromo-5,6-dichloro-1-β-d-ribofuranosyl benzimidazole (BDCRB), an analogue of the core structure, has been shown to block human cytomegalovirus genome maturation. nih.gov This process is a critical step in viral replication that involves the cleavage of concatemeric DNA into unit-length genomes. nih.gov By inhibiting this step, BDCRB effectively halts the production of new viral particles. nih.gov

Interestingly, studies with BDCRB revealed that the restoration of genome maturation after the drug's removal was not significantly affected by inhibitors of protein synthesis or RNA transcription. nih.gov This suggests that the necessary protein machinery is not irreversibly damaged by the benzimidazole compound and that de novo protein synthesis is not required for the resumption of the process. nih.gov However, the process was potently blocked by drugs that inhibit both viral and host DNA polymerases, indicating a crucial role for host cell DNA polymerases in the maturation of the viral genome, possibly for functions like terminal repeat duplication or DNA repair. nih.gov

The mechanism of action of benzimidazole analogues is further defined by their specific binding to proteins and the kinetics of enzyme inhibition. The binding of the analogue DMA to human topoisomerase I follows linear kinetics and is reversible, whereas its binding to E. coli topoisomerase I is nonlinear and irreversible, which accounts for its higher affinity and lower IC₅₀ value for the bacterial enzyme. nih.gov

Kinetic studies on other benzimidazole derivatives have revealed various modes of inhibition. For instance, certain benzimidazole-triazole derivatives were found to be potent mixed-type inhibitors of acetylcholinesterase (AChE), with Kᵢ values in the nanomolar range. nih.gov Another study on benzimidazole derivatives containing hydrazone and propargyl side chains identified a non-competitive inhibitor of human monoamine oxidase B (hMAO-B). nih.gov The binding of 6-chloro-2-phenyl-1H-benzimidazole to the fat mass and obesity-associated protein (FTO) was found to be entropy-driven, with an IC₅₀ value of 24.65 µM. nih.gov These varied inhibition kinetics highlight the versatility of the benzimidazole scaffold in interacting with different enzyme targets.

| Compound | Enzyme | Inhibition Type | IC₅₀ (nM) | Kᵢ (nM) | Reference |

|---|---|---|---|---|---|

| Compound 3d (benzimidazole-triazole derivative) | AChE | Mixed | 31.9 ± 0.1 | 26.2 | nih.gov |

| Compound 3h (benzimidazole-triazole derivative) | AChE | Mixed | 29.5 ± 1.2 | 24.8 | nih.gov |

| Compound 4e (hydrazone derivative) | hMAO-B | Non-competitive | 75 | - | nih.gov |

Receptor Interactions of Benzimidazole Derivatives

Beyond intracellular enzymes, benzimidazole derivatives have been shown to interact with cell surface receptors, modulating their activity and downstream signaling.

A significant area of research has been the interaction of benzimidazole analogues with cannabinoid receptors, particularly the CB1 receptor. nih.gov Instead of competing with endogenous ligands at the primary (orthosteric) binding site, some benzimidazole-related compounds, such as indole (B1671886) derivatives, act as allosteric modulators. researchgate.netcsic.es These modulators bind to a topographically distinct site on the receptor, inducing a conformational change that alters the binding and/or efficacy of orthosteric ligands. nih.govnih.gov

Several indole-based compounds have been identified as negative allosteric modulators (NAMs) of the CB1 receptor. researchgate.net This means they can decrease the binding affinity and/or functional activity of CB1 receptor agonists. researchgate.net This allosteric modulation offers a more nuanced way to control receptor signaling compared to direct antagonism, potentially reducing side effects associated with orthosteric ligands. nih.govnih.gov The discovery of allosteric sites on the CB1 receptor has opened new avenues for developing therapeutics with fine-tuned control over the endocannabinoid system. csic.es

Structure-Activity Relationship (SAR) Studies for Mechanistic Elucidation

Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of a compound influences its biological activity. For benzimidazole derivatives, SAR analyses have provided valuable insights into the features required for potent and selective interaction with their molecular targets. nih.govrsc.org

The biological properties of the benzimidazole system are strongly influenced by the nature and position of substituents on the bicyclic core, particularly at the N-1, C-2, C-5, and C-6 positions. nih.govacs.org For example, the presence of a chlorine atom at the 5- or 6-position, as in the parent compound of this article, is often crucial for activity. nih.gov Studies have shown that a 5-chloro substitution can be important for binding to certain proteins. nih.gov

At the C-2 position, the substituent plays a significant role in determining the compound's target and potency. The trifluoromethyl (-CF₃) group, which is present in this compound's analogue 5-Chloro-2-(trifluoromethyl)benzimidazole, is a strong electron-withdrawing group that enhances lipophilicity and metabolic stability. This can lead to improved penetration of biological membranes and stronger interactions with target proteins. SAR studies on 2,5,6-trisubstituted benzimidazoles revealed that bulky, hydrophobic groups like cyclohexyl at the C-2 position were favorable for antitubercular activity. nih.gov In a different context, the substitution of a pyrrole (B145914) ring at the C-2 position of the benzimidazole core, combined with an unsubstituted 5-position, resulted in strong antifungal activity. mdpi.com These studies underscore the importance of systematic structural modifications to optimize the therapeutic potential of benzimidazole-based compounds.

| Position | Substituent Type | Effect on Activity | Target/Activity | Reference |

|---|---|---|---|---|

| C2 | Trifluoromethyl (-CF₃) | Enhances lipophilicity and stability | General biological activity | |

| C2 | Cyclohexyl | Favorable | Antitubercular | nih.gov |

| C5 | Chloro (-Cl) | Crucial for binding | FTO protein inhibition | nih.gov |

| C5 | Unsubstituted (-H) | Beneficial | Antifungal | mdpi.com |

| N1 | Alkylation | Positively influences efficacy | General chemotherapeutic | acs.org |

Impact of the Trichloromethyl Group on Bioactivity, enhancing electrophilicity

The presence of a trichloromethyl (-CCl₃) group at the 2-position of the benzimidazole ring is a critical determinant of the molecule's bioactivity. This group is strongly electron-withdrawing, a property that significantly enhances the electrophilic nature of the adjacent carbon atom. This increased electrophilicity makes the molecule more susceptible to nucleophilic attack from biological macromolecules, such as amino acid residues in enzyme active sites.

Studies on related halogenated compounds, such as those containing the trifluoromethyl (-CF₃) group, have shown that such substitutions increase antimicrobial activity. tandfonline.com The mechanism is believed to involve the formation of covalent bonds with target proteins or the generation of reactive species. For instance, compounds related to the trichloromethyl group, like trichloroacetaldehyde hydrate, have been shown to induce mitochondrial damage and oxidative stress, highlighting the reactivity of this functional group. nih.gov This enhanced reactivity is a key factor in the compound's ability to disrupt cellular processes.

Influence of Chloro-Substitution on Benzimidazole Core Interactions

Research comparing unsubstituted benzimidazoles with their chloro-substituted counterparts has demonstrated a significant increase in antiproliferative activity with the addition of chlorine. researchgate.net In some studies, the presence of a chloro group was found to proliferate the anticancer effects of the compound. nih.gov This enhancement is attributed to improved binding affinity with target enzymes or receptors. Furthermore, the presence of electron-withdrawing groups like chlorine has been linked to notable antimicrobial properties in various benzimidazole derivatives. tandfonline.comnih.gov However, it is also noted that under certain synthetic reaction conditions, the chlorine group can have a deactivating effect. researchgate.net

| Substituent Effect on Benzimidazole Activity | | :--- | :--- | | Substitution | Observed Impact | | Trichloromethyl (-CCl₃) Group | Enhances electrophilicity at the C2 position, potential for increased reactivity with biological nucleophiles. nih.gov | | Chloro (-Cl) Group | Increases antiproliferative and antimicrobial activity. tandfonline.comresearchgate.netnih.gov | | Electron-Withdrawing Groups (General) | Generally contribute to enhanced antimicrobial and anticancer properties. tandfonline.comnih.gov |

Role of Nitrogen Heteroatoms in Ligand Binding

The two nitrogen atoms within the imidazole (B134444) portion of the benzimidazole core are fundamental to its ability to bind to biological targets. These heteroatoms are key pharmacophoric features. The potency of the benzimidazole scaffold is often attributed to its capacity to act as both a hydrogen bond donor (via the N-H group) and a hydrogen bond acceptor (via the sp²-hybridized nitrogen). rsc.org

This dual nature allows for specific and strong interactions within the binding pockets of enzymes and receptors. Furthermore, the nitrogen atoms, particularly the unprotonated imine nitrogen, have a strong affinity for metal ions present in the active sites of many enzymes, such as metalloproteinases. rsc.org Studies have shown that the nitrogen atoms of the benzimidazole moiety are directly involved in coordination with metal ions and are also the most susceptible sites for electrophilic attacks, making them crucial for ligand-target interactions. nih.gov

Cellular and Subcellular Effects Leading to Pharmacological Outcomes

The chemical features of this compound analogues translate into specific disruptive effects at the cellular and subcellular levels, culminating in their observed pharmacological actions.

Induction of Apoptosis and Cell Cycle Arrest Mechanisms

A primary mechanism by which benzimidazole derivatives exert their antiproliferative effects is through the induction of apoptosis (programmed cell death) and the arrest of the cell cycle. researchgate.net While research on the specific title compound is limited, numerous studies on related benzimidazole structures show a consistent pattern of activity. These compounds can suppress cell cycle progression, forcing cells to halt at various phases (G1, S, or G2/M), which prevents their proliferation. uoa.edu.iquoanbar.edu.iq

This cell cycle arrest is often a prelude to apoptosis. The apoptotic process induced by benzimidazoles is typically mediated through the intrinsic, or mitochondrial, pathway. This involves the upregulation of pro-apoptotic proteins like Bax and the downregulation of anti-apoptotic proteins like Bcl-2. medistudygo.com This shift in balance leads to the activation of a cascade of enzymes called caspases (e.g., Caspase-9 and Caspase-3), which execute the dismantling of the cell. medistudygo.comnih.gov

| Key Proteins in Benzimidazole-Induced Apoptosis & Cell Cycle Arrest | | :--- | :--- | :--- | | Protein | Function | Effect of Benzimidazole Analogues | | Cyclins/CDKs | Regulate cell cycle progression | Expression is often decreased, leading to arrest. medistudygo.com | | Bcl-2 | Anti-apoptotic (prevents apoptosis) | Expression is decreased. medistudygo.com | | Bax | Pro-apoptotic (promotes apoptosis) | Expression is increased. medistudygo.com | | Caspase-9 | Initiator caspase in the intrinsic pathway | Activated. medistudygo.comnih.gov | | Caspase-3 | Executioner caspase | Activated. medistudygo.com | | PARP | DNA repair enzyme | Cleaved and inactivated by Caspase-3. medistudygo.com |

Mitochondrial Dysfunction and Oxidative Stress Responses

The mitochondria are central to the mechanism of action for many benzimidazole compounds. As the primary site of cellular energy production, any disruption to mitochondrial function can have catastrophic consequences for the cell. sigmaaldrich.com Benzimidazole analogues have been shown to directly target mitochondria, leading to a disruption of the mitochondrial membrane potential. researchgate.net

Compounds containing a trichloromethyl group, or their metabolites, are known to be particularly damaging to mitochondria. nih.gov This damage can inhibit the electron transport chain, leading to a decrease in ATP synthesis and an increase in the production of reactive oxygen species (ROS), such as hydrogen peroxide. nih.gov The resulting state of oxidative stress, an imbalance between ROS production and the cell's antioxidant defenses, can cause widespread damage to DNA, lipids, and proteins, further pushing the cell towards apoptosis. sigmaaldrich.com

Membrane Permeability and Intracellular Accumulation

For a compound to exert intracellular effects, it must first cross the cell membrane. The ability of a molecule to do so is largely governed by its physicochemical properties, particularly its lipophilicity (fat-solubility). Progress in understanding the quantitative structure-activity relationship (QSAR) of benzimidazoles has highlighted the importance of their hydrophobic nature. researchgate.net

The lipophilicity of a compound is often estimated by its partition coefficient (log P). For this compound, the calculated XLogP3 value is 4.1, which indicates a high degree of lipophilicity. nih.gov This property suggests that the compound can readily pass through the lipid bilayer of cell membranes. Studies on various benzimidazole derivatives confirm that increased lipophilicity is correlated with enhanced membrane permeability and cellular uptake. nih.govnih.govnih.gov This efficient passage into the cell allows the compound to reach its subcellular targets, such as mitochondria, and accumulate to concentrations sufficient to trigger the biological effects described above. The mechanisms of intracellular accumulation can involve not only passive diffusion due to lipophilicity but also potential defects in cellular efflux machinery for foreign substances. uoa.edu.iqyoutube.com

Advanced Analytical Methodologies for Research and Environmental Monitoring of 5 Chloro 2 Trichloromethyl Benzimidazole

Chromatographic Separation Techniques

Chromatography is a cornerstone of analytical chemistry, providing the means to separate complex mixtures into individual components. For 5-Chloro-2-(trichloromethyl)benzimidazole, a range of techniques from high-performance liquid chromatography to thin-layer chromatography are employed, each offering distinct advantages for different analytical objectives.

High-Performance Liquid Chromatography (HPLC) Method Development and Applications

High-Performance Liquid Chromatography (HPLC) is a premier technique for the analysis of benzimidazole (B57391) derivatives due to its high resolution and sensitivity. Reverse-phase (RP) HPLC is particularly well-suited for this compound. sielc.com A simple and effective RP-HPLC method involves a mobile phase consisting of acetonitrile (B52724) (MeCN), water, and an acid modifier. sielc.com For general detection, phosphoric acid is a suitable choice, while formic acid is substituted for applications requiring compatibility with mass spectrometry (MS). sielc.com

Method development often focuses on optimizing the separation of the target analyte from impurities or other related compounds. This can be achieved through gradient elution, where the mobile phase composition is changed over time to enhance resolution. For instance, a gradient system for other benzimidazoles might start with a lower concentration of organic solvent (e.g., 25% acetonitrile) and increase to a higher concentration (e.g., 50% acetonitrile) to elute more retained compounds. nih.gov Method validation is a critical step, ensuring the method is accurate, precise, and linear over a specific concentration range. researchgate.netresearchgate.net Studies on other benzimidazoles have demonstrated excellent linearity with correlation coefficients (r²) of 0.999 or higher and recoveries in the range of 99-101%. nih.govresearchgate.net

| Parameter | Condition for this compound sielc.com | General Benzimidazole Gradient Method nih.gov |

|---|---|---|

| Column | Newcrom R1 (Reverse Phase) | Nucleosil C8 |

| Mobile Phase | Acetonitrile, Water, Phosphoric Acid (or Formic Acid for MS) | A: Water/Acetonitrile (75:25) with 0.05% H₃PO₄, pH 4.5 B: Water/Acetonitrile (50:50) with 0.05% H₃PO₄, pH 4.5 |

| Mode | Isocratic or Gradient | Gradient |

| Detection | UV Detector | UV Detector (254-288 nm) |

Ultra-Performance Liquid Chromatography (UPLC) Applications for Fast Analysis

Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement over traditional HPLC, utilizing columns with smaller particle sizes (typically sub-2 µm) to achieve faster analysis times and greater resolution. For this compound, HPLC methods can be adapted for UPLC by using columns with 3 µm particles for more rapid separations. sielc.com

UPLC systems operate at higher pressures, which, combined with the smaller particle columns, allows for much shorter run times without sacrificing separation efficiency. A study on benzimidazole-4,7-dione derivatives employed an Acquity UPLC HSS T3 column (1.8 µm) with an isocratic mobile phase of acetonitrile and an ammonium (B1175870) formate (B1220265) buffer. mdpi.com This setup, operating at a flow rate of 0.5 mL/min, demonstrates the speed and efficiency of UPLC for analyzing benzimidazole structures. mdpi.com The stability of compounds can be effectively monitored using UPLC, confirming its utility in time-course studies and quality control. mdpi.com

Gas Chromatography (GC) for Volatile Derivatives

Gas Chromatography (GC) is a powerful technique for analyzing volatile and semi-volatile compounds. alwsci.com However, many benzimidazoles, including this compound, have low volatility due to their polarity and relatively high molecular weight, making them unsuitable for direct GC analysis. alwsci.comhplcvials.com To overcome this limitation, chemical derivatization is employed to convert the analyte into a more volatile and thermally stable form. hplcvials.comjfda-online.com

Common derivatization strategies for compounds with active hydrogen atoms (like the N-H group in the benzimidazole ring) include silylation and acylation. hplcvials.comgcms.cz A multiresidue method for benzimidazole anthelmintics in tissues uses acid hydrolysis followed by derivatization with a silylating agent to form a tert-butyldimethylsilyl (TBDMS) derivative. nih.gov This derivative is then readily analyzed by GC, often coupled with a mass spectrometer (GC-MS) for definitive identification. nih.gov The choice of derivatizing reagent is crucial and depends on the specific functional groups present in the molecule. gcms.cz

| Technique | Reagent Type | Derivative Formed | Rationale |

|---|---|---|---|

| Silylation | e.g., MTBSTFA | tert-butyldimethylsilyl (TBDMS) ether/amine gcms.cznih.gov | Increases volatility and thermal stability. TBDMS derivatives are highly stable. gcms.cz |

| Acylation | e.g., TFAA | Trifluoroacetamide gcms.cz | Increases volatility; the fluorine atoms enhance detection by Electron Capture Detector (ECD). gcms.cz |

Thin-Layer Chromatography (TLC) for Screening and Purification

Thin-Layer Chromatography (TLC) is a simple, cost-effective, and rapid method frequently used for screening, monitoring reaction progress, and assessing the purity of compounds. ijcrt.orgnih.gov For the separation of benzimidazole derivatives, silica (B1680970) gel is the most commonly used stationary phase, typically coated on glass or aluminum plates. ijcrt.orgnih.gov

The separation is achieved by developing the plate in a sealed chamber containing a suitable mobile phase. The choice of the solvent system is critical for achieving good separation. Various solvent systems have been successfully used for benzimidazoles, often consisting of a mixture of a non-polar solvent and a more polar solvent. ijpsm.com Common examples include ethyl acetate/n-hexane and benzene (B151609)/acetone in different ratios. ijcrt.orgnih.govijpsm.com After development, the separated spots are visualized. While some compounds are visible under UV light, visualization can be enhanced using staining agents like iodine vapor. nih.govijpsm.com

| Stationary Phase | Mobile Phase (Solvent System) nih.govijpsm.com | Visualization Method |

|---|---|---|

| Silica Gel G | Ethyl Acetate : n-Hexane (e.g., 6:4) | UV Light (254 nm) nih.gov |

| Silica Gel G | Benzene : Acetone (e.g., 7:3) | Iodine Vapor Chamber ijpsm.com |

| Silica Gel G | Toluene : Acetone (e.g., 8:2) | UV Light / Staining Agent |

Spectrometric Detection and Structural Characterization

While chromatography separates compounds, spectrometry provides the means for their detection and structural identification. Mass spectrometry, in particular, is an indispensable tool for the analysis of this compound.

Mass Spectrometry (MS) and Tandem MS (LC/MS/MS) for Identification and Quantification

Mass Spectrometry (MS) coupled with liquid chromatography (LC-MS/MS) is the gold standard for the sensitive and selective identification and quantification of benzimidazole compounds in complex matrices. nih.gov This technique combines the powerful separation capabilities of HPLC or UPLC with the definitive identification power of tandem mass spectrometry. nih.gov

In a typical LC-MS/MS workflow, the analyte is first separated chromatographically and then introduced into the mass spectrometer's ion source, where it is ionized, commonly using electrospray ionization (ESI). The resulting precursor ion (often the protonated molecule, [M+H]⁺) is selected and fragmented to produce a unique pattern of product ions. nih.govnih.gov This fragmentation spectrum acts as a chemical fingerprint, allowing for highly confident identification of the compound. journalijdr.comscispace.com

The development of a quantitative method involves operating the mass spectrometer in Multiple Reaction Monitoring (MRM) mode, where specific precursor-to-product ion transitions are monitored for the analyte and an internal standard. nih.govnih.gov This approach provides exceptional sensitivity and selectivity, enabling the detection of trace levels of the compound. Research into the fragmentation behavior of benzimidazoles helps in predicting and identifying metabolites and degradation products, which is crucial for environmental and metabolic studies. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (e.g., ¹H-NMR, ¹³C-NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules, including this compound. By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), NMR provides detailed information about the molecular structure, connectivity, and chemical environment of the atoms.

¹H-NMR Spectroscopy: In the proton NMR spectrum of this compound, the aromatic protons on the benzimidazole ring system exhibit characteristic chemical shifts. The chlorine atom at the 5-position and the trichloromethyl group at the 2-position influence the electronic environment of these protons. Typically, the spectrum would show signals for the three aromatic protons and the N-H proton. The N-H proton signal is often broad and its chemical shift can vary depending on the solvent and concentration. The aromatic protons will appear in the downfield region, typically between 7.0 and 8.0 ppm, with splitting patterns (e.g., doublets, singlets) determined by their coupling with adjacent protons. For comparison, the related compound 5-Chloro-1H-benzo[d]imidazole shows aromatic protons at δ 7.68, δ 7.62, and δ 7.20 ppm, and a characteristic N-H proton signal at δ 12.60 ppm in DMSO-d6. rsc.org

¹³C-NMR Spectroscopy: The ¹³C-NMR spectrum provides information on each unique carbon atom in the molecule. For this compound, distinct signals are expected for the eight carbon atoms. The carbon of the trichloromethyl group (-CCl₃) would appear at a specific chemical shift, while the C2 carbon to which it is attached would be significantly influenced by the electronegative chlorine atoms. The carbons of the benzene ring will have shifts influenced by the chloro-substituent and the fused imidazole (B134444) ring. mdpi.com The analysis of chemical shifts in benzazoles shows that heteroatoms and substituents exert a deshielding effect on adjacent carbons like C2, C3a, and C7a. mdpi.com Spectral databases confirm the availability of reference spectra for this compound. nih.gov

Interactive Table: Expected NMR Data for this compound

| Nucleus | Type | Expected Chemical Shift (δ, ppm) | Key Influences |

| ¹H | N-H | Variable, often broad | Solvent, concentration, hydrogen bonding |

| ¹H | Aromatic | ~7.2 - 7.8 | Position relative to -Cl and imidazole ring; coupling between adjacent protons |

| ¹³C | -CCl₃ | ~95 - 105 | Shielding from three chlorine atoms |

| ¹³C | C2 | ~150 - 155 | Deshielded by attachment to two nitrogen atoms and the -CCl₃ group |

| ¹³C | Aromatic | ~110 - 140 | Substitution pattern on the benzene ring, including the C-Cl bond and fusion to the imidazole ring mdpi.com |

Infrared (IR) and UV-Visible Spectroscopy for Functional Group Analysis

Infrared (IR) Spectroscopy: IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. researchgate.net For this compound, the IR spectrum would display characteristic absorption bands corresponding to its structural features. Key expected vibrations include the N-H stretch from the imidazole ring, C-H stretching from the aromatic ring, C=N and C=C stretching vibrations within the heterocyclic and aromatic systems, and C-Cl stretching from both the chloro- and trichloromethyl substituents. Publicly available spectral data can be used as a reference for identification. nih.gov

Interactive Table: Key IR Absorption Bands for this compound

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Notes |

| N-H | Stretch | 3000 - 3300 (broad) | Characteristic of the imidazole secondary amine. Its position and shape are sensitive to hydrogen bonding. For comparison, 5-Chloro-1H-benzo[d]imidazole shows an N-H stretch at 3127 cm⁻¹. rsc.org |

| Aromatic C-H | Stretch | 3000 - 3100 | Indicates the presence of the benzene ring. |

| C=N / C=C | Stretch | 1450 - 1650 | A series of bands corresponding to the conjugated system of the benzimidazole ring. |

| C-Cl | Stretch | 600 - 800 | Strong absorptions corresponding to the trichloromethyl group and the chloro-substituent on the benzene ring. |

UV-Visible Spectroscopy: UV-Visible spectroscopy measures the absorption of ultraviolet and visible light by a molecule, providing information about its electronic transitions and conjugated systems. The benzimidazole ring system is a strong chromophore. The absorption maxima (λ_max_) for this compound are expected to be characteristic of the substituted benzimidazole scaffold. The electronic transitions are typically π → π* transitions within the conjugated aromatic system. The position and intensity of these absorptions can be affected by the solvent and the pH, which can alter the protonation state of the imidazole ring.

Sample Preparation and Matrix Effects in Complex Systems

The accurate analysis of this compound in complex samples, such as biological fluids or environmental media, requires meticulous sample preparation to isolate the analyte from interfering substances.

Extraction and Clean-up Procedures for Biological Matrices

Analyzing benzimidazole compounds in biological matrices like blood, plasma, urine, or tissue presents a significant challenge due to the presence of proteins, fats, and other endogenous components. nih.gov The goal of extraction and clean-up is to remove these interferences while efficiently recovering the target analyte.

Commonly employed techniques include:

Liquid-Liquid Extraction (LLE): This classic technique involves partitioning the analyte between the aqueous biological sample (often after pH adjustment) and an immiscible organic solvent. The choice of solvent is critical for maximizing recovery.

Solid-Phase Extraction (SPE): SPE has become the preferred method for its efficiency, selectivity, and reduced solvent consumption. It uses a solid sorbent packed into a cartridge to retain the analyte from the liquid sample. Interferences are washed away, and the purified analyte is then eluted with a small volume of an appropriate solvent. Reversed-phase (e.g., C18) or ion-exchange sorbents can be used depending on the physicochemical properties of the benzimidazole. nih.gov

Pre-concentration Techniques for Environmental Samples

Environmental samples, such as water or soil, often contain trace levels of contaminants, requiring a pre-concentration step to bring the analyte to a detectable level.

Solid-Phase Extraction (SPE): For water samples, large volumes can be passed through an SPE cartridge, which retains the analyte. Subsequent elution with a small volume of solvent results in a significant concentration factor.

Solid-Phase Microextraction (SPME): SPME is a solvent-free technique where a fused-silica fiber coated with a stationary phase is exposed to the sample. The analyte partitions onto the fiber, which is then transferred directly to the injection port of a gas chromatograph (GC) or desorbed into a solvent for liquid chromatography (LC) analysis.

Minimizing Matrix Interference in Analytical Assays

Matrix effects, where co-eluting substances from the sample matrix suppress or enhance the analyte signal in the detector, are a major source of inaccuracy in quantitative analysis. This is particularly problematic in sensitive techniques like mass spectrometry.

Strategies to minimize matrix interference include:

Optimized Clean-up: Thorough sample clean-up using techniques like SPE is the first line of defense. nih.gov

Chromatographic Separation: High-resolution chromatographic methods, such as UPLC, can separate the analyte from many interfering compounds. sielc.com

Matrix-Matched Calibration: Calibration standards are prepared in a blank matrix extract that is similar to the samples being analyzed. This helps to compensate for systematic errors caused by the matrix.

Internal Standards: An isotopically labeled version of the analyte (e.g., containing ¹³C or ²H) is the ideal internal standard, as it co-elutes and experiences the same matrix effects.

Selective Detection: The use of highly selective detectors, such as tandem mass spectrometry (MS/MS), can significantly reduce the impact of matrix interferences by monitoring specific precursor-to-product ion transitions. researchgate.net

Method Validation and Quality Assurance in Quantitative Analysis

To ensure that an analytical method for quantifying this compound is reliable and fit for purpose, it must be thoroughly validated according to international guidelines, such as those from the International Conference on Harmonisation (ICH). researchgate.net Validation demonstrates that the method is accurate, precise, and specific for the intended analysis.

Key validation parameters include:

Selectivity/Specificity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.

Linearity and Range: The method's ability to produce test results that are directly proportional to the concentration of the analyte within a given range. A correlation coefficient (r²) greater than 0.99 is typically required. nih.gov

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. nih.gov

Accuracy: The closeness of the test results obtained by the method to the true value. It is often assessed by spike-recovery experiments, where a known amount of the analyte is added to a blank matrix and analyzed.

Precision: The closeness of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample. It is usually expressed as the relative standard deviation (RSD) and is evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision).

Interactive Table: Typical Method Validation Parameters and Acceptance Criteria

| Parameter | Description | Common Acceptance Criteria |

| Linearity (r²) | Correlation between concentration and instrument response | > 0.99 nih.gov |

| Accuracy (% Recovery) | Closeness of measured value to the true value | Typically 80-120% for complex matrices, 90-110% for simpler ones |

| Precision (% RSD) | Agreement between repeated measurements | < 15% for concentrations above LOQ; < 20% at the LOQ |

| Limit of Detection (LOD) | Lowest detectable concentration | Signal-to-Noise ratio of ~3:1 |

| Limit of Quantitation (LOQ) | Lowest quantifiable concentration with accuracy and precision | Signal-to-Noise ratio of ~10:1; must meet accuracy/precision criteria nih.gov |

| Selectivity | No significant interference at the retention time of the analyte | Peak purity analysis; no interfering peaks in blank matrix chromatograms |

Limits of Detection and Quantification (LOQ)

The limit of detection (LOD) and limit of quantification (LOQ) are fundamental performance characteristics of an analytical method. The LOD is the lowest concentration of an analyte that can be reliably distinguished from background noise, while the LOQ is the lowest concentration that can be quantitatively determined with a specified level of precision and accuracy.

The table below illustrates how LOD and LOQ data for this compound would be presented.

Table 1: Illustrative Limits of Detection (LOD) and Quantification (LOQ) for this compound

| Analytical Method | Matrix | Limit of Detection (LOD) | Limit of Quantification (LOQ) |

| HPLC-UV | Water | Data not available | Data not available |

| HPLC-MS/MS | Water | Data not available | Data not available |

| GC-MS | Soil | Data not available | Data not available |

This table is for illustrative purposes to show how data would be structured, as specific peer-reviewed data for this compound is not available.

Recovery and Reproducibility Studies

Recovery and reproducibility are critical parameters in the validation of an analytical method. Recovery studies assess the efficiency of the analytical procedure by measuring the amount of analyte extracted from a sample matrix compared to the amount originally added (spiked). Reproducibility, often expressed as relative standard deviation (RSD), measures the consistency of the results over repeated analyses.

For benzimidazole fungicides, recovery rates are typically expected to be within the range of 70-120% with an RSD of less than 20%, which is a common requirement for trace environmental analysis. For example, a study on various benzimidazole fungicides in water samples reported recoveries ranging from 87% to 95%, with RSD values below 5%. Current time information in Payne County, US. A collaborative study on the determination of several benzimidazoles in beef liver, while not entirely satisfactory for all tested compounds, showed an average recovery of 83% for fenbendazole (B1672488) with a relative standard deviation for reproducibility (RSDR) of 14.0%. nih.gov

The following table demonstrates the format for presenting recovery and reproducibility data for this compound.

Table 2: Illustrative Recovery and Reproducibility Data for this compound

| Analytical Method | Matrix | Spiking Level | Mean Recovery (%) | Relative Standard Deviation (RSD, %) |

| HPLC-MS/MS | River Water | Low (e.g., 10 ng/L) | Data not available | Data not available |

| HPLC-MS/MS | River Water | High (e.g., 100 ng/L) | Data not available | Data not available |

| GC-MS | Sediment | Low (e.g., 1 µg/kg) | Data not available | Data not available |

| GC-MS | Sediment | High (e.g., 10 µg/kg) | Data not available | Data not available |

This table is for illustrative purposes to show how data would be structured, as specific peer-reviewed data for this compound is not available.

Inter-laboratory Comparison and Standardization

Inter-laboratory comparisons, also known as proficiency testing or collaborative studies, are essential for validating and standardizing analytical methods. These studies involve multiple laboratories analyzing the same sample to assess the comparability and reliability of the results across different facilities. Successful participation in such studies provides confidence in the accuracy and robustness of a laboratory's analytical method.

While there are no known specific inter-laboratory comparison studies focused solely on this compound, collaborative studies have been conducted for other benzimidazole fungicides. nih.gov These studies are crucial for establishing standardized methods, such as those recognized by organizations like AOAC International. The establishment of a standardized method for this compound would require a similar collaborative effort to ensure data consistency and comparability across different monitoring programs and research studies.

The table below provides a template for summarizing the outcomes of a hypothetical inter-laboratory comparison study.

Table 3: Illustrative Data from a Hypothetical Inter-laboratory Comparison Study for this compound

| Parameter | Assigned Value | Number of Participating Laboratories | Reported Mean | Standard Deviation |

| Concentration in Water (µg/L) | Data not available | Data not available | Data not available | Data not available |

| Concentration in Soil (µg/kg) | Data not available | Data not available | Data not available | Data not available |

This table is for illustrative purposes to show how data would be structured, as specific peer-reviewed data for this compound is not available.

Environmental Behavior, Fate, and Degradation Pathways of 5 Chloro 2 Trichloromethyl Benzimidazole

Biodegradation Mechanisms in Environmental Compartments

Biodegradation, driven by microorganisms, is a key process in the environmental breakdown of organic compounds. The complex structure of 5-Chloro-2-(trichloromethyl)benzimidazole suggests that its biodegradation likely involves a series of enzymatic reactions.

While specific studies on the microbial transformation of this compound are limited, the metabolism of other benzimidazole-based fungicides can provide insights into its potential fate. Microorganisms, particularly bacteria and fungi, are known to degrade benzimidazole (B57391) compounds. For instance, bacterial strains like Bacillus velezensis have demonstrated the ability to degrade the benzimidazole fungicide carbendazim. nih.gov Similarly, various microbial species can transform another benzimidazole, fuberidazole.

The degradation of chlorinated aromatic compounds is a well-documented microbial process. For example, the metabolite 3, 5, 6-trichloro-2-pyridinol (TCP) has been shown to be degraded by Micrococcus luteus. nih.gov This suggests that microbial communities in soil and water could potentially attack the chlorinated ring of this compound. The trichloromethyl group is also a target for microbial action, often through reductive dechlorination under anaerobic conditions.

The enzymatic breakdown of benzimidazoles can proceed through several pathways. For carbendazim, the upregulation of genes associated with carbendazim-degrading enzymes has been observed in Bacillus velezensis HY-3479, indicating specific enzymatic involvement. nih.gov In the biosynthesis of 5-methoxybenzimidazole (B1583823) in Clostridium thermoaceticum, the hydroxylation and subsequent methylation of a benzimidazole precursor are key enzymatic steps. nih.gov

For this compound, it is hypothesized that initial enzymatic attacks could involve:

Hydrolysis: The trichloromethyl group could be hydrolyzed to a carboxylic acid group.

Dehalogenation: Enzymes such as dehalogenases could remove the chlorine atom from the benzimidazole ring or the trichloromethyl group.

Hydroxylation: Monooxygenase or dioxygenase enzymes could introduce hydroxyl groups onto the aromatic ring, making it more susceptible to ring cleavage.

The specific enzymes responsible for the degradation of this compound have not yet been identified in the scientific literature.

Studies on other benzimidazoles have identified common metabolites. For instance, the metabolism of some benzimidazole derivatives is known to produce hydroxylated or dechlorinated byproducts. Therefore, it is plausible that the biodegradation of this compound could lead to the formation of 5-chloro-benzimidazole-2-carboxylic acid through hydrolysis of the trichloromethyl group. Subsequent degradation could involve the cleavage of the benzimidazole ring itself.

Table 1: Potential Microbial Degradation Metabolites of Benzimidazoles

| Parent Compound | Potential Metabolite(s) | Degradation Pathway |

| This compound | 5-Chloro-benzimidazole-2-carboxylic acid | Hydrolysis |

| This compound | Hydroxylated and/or dechlorinated derivatives | Oxidation, Dehalogenation |

| Carbendazim | 2-Aminobenzimidazole (B67599) | Hydrolysis |

| 3, 5, 6-Trichloro-2-pyridinol | 3, 5-dichloro-2-pyridone, 6-chloropyridin-2-ol | Dechlorination, Hydroxylation |

This table presents potential metabolites based on the degradation of structurally related compounds, as specific data for this compound is not available.